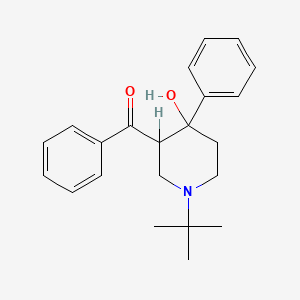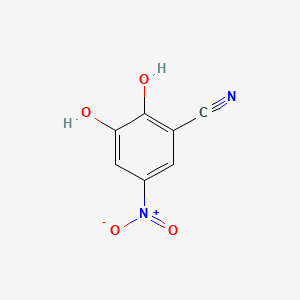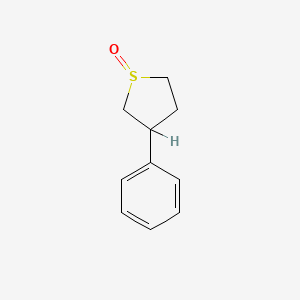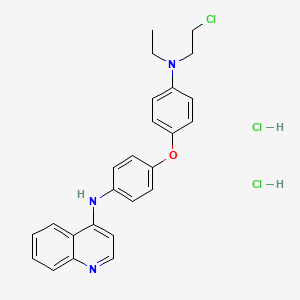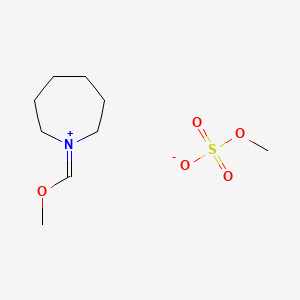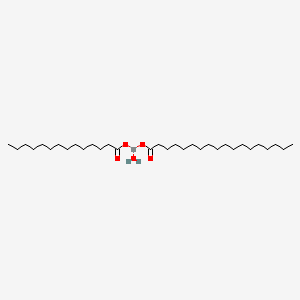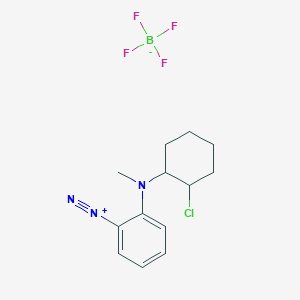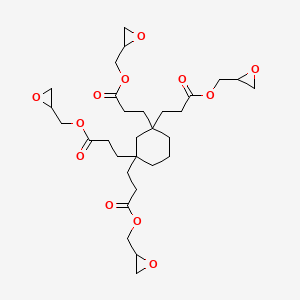
Zinc octahydro-4,7-methano-1H-indenecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Zinc octahydro-4,7-methano-1H-indenecarboxylate is a chemical compound with the molecular formula C22H30O4Zn and a molecular weight of 423.8612 . This compound is known for its unique structure, which includes a zinc ion coordinated with octahydro-4,7-methano-1H-indenecarboxylate ligands. It is used in various scientific research applications due to its interesting chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of zinc octahydro-4,7-methano-1H-indenecarboxylate typically involves the reaction of octahydro-4,7-methano-1H-indenecarboxylic acid with a zinc salt, such as zinc acetate or zinc chloride, under controlled conditions. The reaction is usually carried out in an organic solvent like ethanol or methanol, and the mixture is heated to facilitate the formation of the zinc complex .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The compound is then purified through recrystallization or other suitable methods .
Analyse Des Réactions Chimiques
Types of Reactions
Zinc octahydro-4,7-methano-1H-indenecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states of zinc.
Reduction: Reduction reactions can modify the ligand structure or the oxidation state of zinc.
Substitution: The ligands in the compound can be substituted with other ligands through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield zinc oxide or other zinc-containing compounds, while substitution reactions can produce a variety of zinc complexes with different ligands .
Applications De Recherche Scientifique
Zinc octahydro-4,7-methano-1H-indenecarboxylate has several scientific research applications, including:
Chemistry: It is used as a catalyst in various organic reactions due to its ability to coordinate with different ligands and facilitate chemical transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Mécanisme D'action
The mechanism by which zinc octahydro-4,7-methano-1H-indenecarboxylate exerts its effects involves the coordination of the zinc ion with the ligands, which can influence the reactivity and stability of the compound. The molecular targets and pathways involved depend on the specific application and the nature of the interactions between the compound and other molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Zinc acetate
- Zinc chloride
- Zinc oxide
Uniqueness
Zinc octahydro-4,7-methano-1H-indenecarboxylate is unique due to its specific ligand structure, which imparts distinct chemical properties and reactivity compared to other zinc compounds. This uniqueness makes it valuable in various research and industrial applications .
Propriétés
Numéro CAS |
94020-82-3 |
|---|---|
Formule moléculaire |
C22H30O4Zn |
Poids moléculaire |
423.9 g/mol |
Nom IUPAC |
zinc;tricyclo[5.2.1.02,6]decane-3-carboxylate |
InChI |
InChI=1S/2C11H16O2.Zn/c2*12-11(13)9-4-3-8-6-1-2-7(5-6)10(8)9;/h2*6-10H,1-5H2,(H,12,13);/q;;+2/p-2 |
Clé InChI |
RWTYSMBJAQGCRU-UHFFFAOYSA-L |
SMILES canonique |
C1CC2CC1C3C2C(CC3)C(=O)[O-].C1CC2CC1C3C2C(CC3)C(=O)[O-].[Zn+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



